CYP2A6 Inhibition: A Unique Off-Target Selectivity Not Shared by Phenelzine
2-Phenylcyclopropanamine hydrochloride (tranylcypromine) potently and selectively inhibits cytochrome P450 enzyme CYP2A6 (IC50 = 0.42 μM), a feature not shared by the comparator phenelzine, which instead inhibits CYP2C19 and CYP3A4 . This specific CYP2A6 inhibition is strongly dependent on the compound's amine group .
| Evidence Dimension | CYP2A6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 ± 0.07 μM |
| Comparator Or Baseline | Phenelzine: No CYP2A6 inhibition reported; inhibits CYP2C19 and 3A4 instead |
| Quantified Difference | Phenelzine lacks CYP2A6 inhibitory activity at relevant concentrations |
| Conditions | Human liver microsome assays for coumarin 7-hydroxylation (CYP2A6 model activity) |
Why This Matters
This unique CYP inhibition profile means that 2-PCPA can serve as a selective tool to study CYP2A6-mediated drug metabolism and predict a distinct set of potential drug-drug interactions, which is not possible with the broader-spectrum phenelzine .
- [1] Drago A, et al. In Vitro Inhibition of Cytochrome P450 Enzymes in Human Liver Microsomes by a Potent CYP2A6 inhibitor, trans-2-Phenylcyclopropylamine (Tranylcypromine), and Its Nonamine Analog, Cyclopropylbenzene. Biochemical Pharmacology. 2025; Available online 13 Jan 2025. doi: 10.1016/j.bcp.2025.01.004. View Source
- [2] Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors. J Clin Psychopharmacol. 2010 Feb;30(1):77-80. doi: 10.1097/JCP.0b013e3181c8e25d. PMID: 20075656. View Source
